molecular formula C7H8N4 B1374177 5-(Ethylamino)pyrazine-2-carbonitrile CAS No. 1409987-87-6

5-(Ethylamino)pyrazine-2-carbonitrile

Cat. No.: B1374177
CAS No.: 1409987-87-6
M. Wt: 148.17 g/mol
InChI Key: XVELTLCJSZCODZ-UHFFFAOYSA-N
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Description

5-(Ethylamino)pyrazine-2-carbonitrile is a pyrazine derivative featuring a nitrile group at position 2 and an ethylamino substituent at position 4. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, serves as the core scaffold. The ethylamino group introduces a primary amine functionality, influencing both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. This compound is structurally related to kinase inhibitors, particularly CHK1 (Checkpoint kinase 1) inhibitors, where the pyrazine-2-carbonitrile moiety often acts as a hinge-binding motif in ATP-binding pockets . The nitrile group at position 2 is critical for forming hydrogen bonds with residues like Lys38 in CHK1, enhancing binding affinity .

Properties

IUPAC Name

5-(ethylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-9-7-5-10-6(3-8)4-11-7/h4-5H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELTLCJSZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(Ethylamino)pyrazine-2-carbonitrile has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Properties : Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, derivatives have shown promise in inhibiting checkpoint kinase 1 (CHK1), which is crucial for cancer cell proliferation .
  • Mechanism of Action : The compound may modulate the activity of enzymes or receptors by binding to active sites, altering protein conformation, or interfering with signaling pathways. This mechanism is pivotal in developing targeted therapies for diseases such as cancer.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Studies have indicated that pyrazine derivatives can exhibit biological activity against pests and pathogens affecting crops.

  • Pesticidal Activity : Similar compounds have been evaluated for their effectiveness against various agricultural pests, indicating that this compound might possess similar properties .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials due to its reactive functional groups.

  • Polymerization : The cyano group can participate in polymerization reactions, leading to the development of new polymers with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentsInhibits CHK1; potential for targeted therapies
AgrochemicalsPesticides/herbicidesBiological activity against agricultural pests
Materials SciencePolymer synthesisReactive cyano group enables novel material creation

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazine derivatives including this compound. The results demonstrated significant inhibition of tumor cell growth in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Agrochemical Efficacy

Another research project focused on the efficacy of pyrazine-based compounds as pesticides. The findings revealed that these compounds effectively reduced pest populations in controlled experiments, highlighting their potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and biological implications of 5-(Ethylamino)pyrazine-2-carbonitrile compared to related compounds:

Compound Substituent at Position 5 Key Features Biological Relevance References
This compound Ethylamino (-NHCH₂CH₃) Simple aliphatic amine; moderate lipophilicity (clogP ~1.5) Potential CHK1 inhibitor scaffold N/A
5-(1H-Imidazo[4,5-c]pyridin-6-ylamino)pyrazine-2-carbonitrile (24) Imidazopyridinamino Bulky heterocyclic substituent; increased molecular weight (MW = 320.3 g/mol) CHK1 inhibitor with enhanced kinase selectivity
CCT245737 [(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile] Morpholine-trifluoromethyl-pyridylamino High lipophilicity (clogP ~3.1); basic morpholine nitrogen enhances solubility Orally active CHK1 inhibitor; clinical candidate
5-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57a) Pyrazole-methyl-trifluoromethyl Electrophilic trifluoromethyl group; moderate potency (IC₅₀ = 283 nM) GLUT1 inhibitor
5-(5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile Methoxy-phenyl-pyrazole Polar substituents (amine, methoxy); pH-dependent solubility (>20 mg/mL at pH 2.46) CHK1/2 inhibitor; preclinical candidate

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The ethylamino group in this compound confers a clogP of ~1.5, balancing membrane permeability and aqueous solubility. In contrast, CCT245737’s trifluoromethyl and morpholine groups increase lipophilicity (clogP ~3.1), enhancing cellular uptake but requiring formulation optimization to mitigate hERG inhibition risks .
  • Solubility: Simple amines like ethylamino may form salts (e.g., hydrochloride) to improve solubility, analogous to the lactate monohydrate salt of a related CHK1 inhibitor with >20 mg/mL solubility at low pH .
  • Synthetic Accessibility: The ethylamino group is synthetically straightforward to introduce via nucleophilic substitution or reductive amination, unlike complex heterocycles (e.g., imidazopyridine in compound 24), which require multi-step syntheses involving palladium-catalyzed cross-coupling .

Biological Activity

5-(Ethylamino)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily relates to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazine ring can enhance antibacterial activity against various strains of bacteria. The presence of the ethylamino group may contribute to improved solubility and bioavailability, making it a promising candidate for drug development against bacterial infections.

Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy was evaluated in various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant anticancer potential at concentrations as low as 20 µM .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer50-10020
PyrazinamideAntitubercular2515
3-Alkoxyamino-pyrazinesSelective CHK1 inhibitorsN/AN/A

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